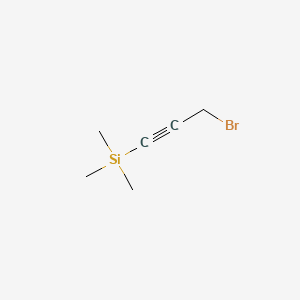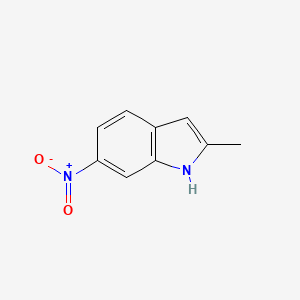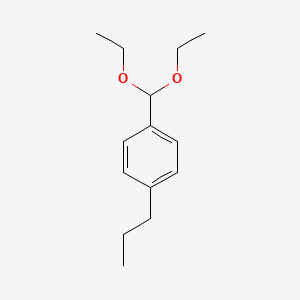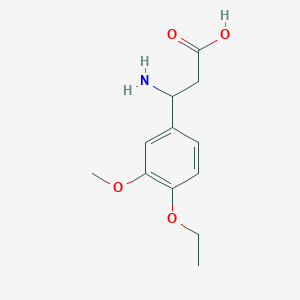
3-溴-1-(三甲基硅基)-1-丙炔
描述
3-Bromo-1-(trimethylsilyl)-1-propyne is a chemical compound with the molecular formula C6H13BrSi . It is used in the preparation of functionalized vinylsilanes .
Synthesis Analysis
The synthesis of 3-Bromo-1-(trimethylsilyl)-1-propyne can be achieved through the bromination of 3-(trimethylsilyl)allyl alcohol, which can be prepared by Sodium Bis(2‐methoxyethoxy)aluminum Hydride reduction of 3-trimethylsilylpropargyl alcohol . Allylic bromination of Allyltrimethylsilane gives a mixture of the title compound and its regioisomers, which is also useful for some applications .Molecular Structure Analysis
In the structure of the trimethylsilyl group, there is a silicon atom with three methyl groups attached. The methyl groups are connected to the silicon atom through a single silicon-carbon bond in the TMS structure . These methyl groups add steric bulk around the silicon atom, which adds to the chemical inertness of this protecting group .Chemical Reactions Analysis
Polyborylated-alkenes are valuable polymetalloid reagents in modern organic synthesis, providing access to a wide array of transformations, including the construction of multiple C–C and C–heteroatom bonds .Physical And Chemical Properties Analysis
3-Bromo-1-(trimethylsilyl)-1-propyne is a colorless liquid. It has a boiling point of 88–90°C at 63 mmHg. It is insoluble in water but soluble in most common organic solvents .科学研究应用
Synthesis of Organyl Selenides
Scientific Field
Organic Chemistry
Summary of Application
This compound is used in the synthesis of previously unknown organyl [3-(trimethylsilyl)prop-2-yn-1-yl] selenides, organyl prop-2-yn-1-yl selenides, and bis[3-(trimethylsilyl) prop-2-yn-1-yl] selenide .
Methods of Application
The method involves reactions of 3-bromo-1-(trimethylsilyl)prop-1-yne with the corresponding organylselenolates and sodium selenide generated from diorganyl diselenides or elemental selenium by the action of sodium tetrahydridoborate .
Results or Outcomes
The result is the efficient and selective synthesis of these organyl selenides .
Synthesis of Biologically Relevant Triazoles
Scientific Field
Green Chemistry
Summary of Application
This compound is used in the synthesis of biologically relevant 1,2,3- and 1,3,4-triazoles .
Methods of Application
The synthesis involves classical and “green chemistry” conditions, including ultrasound chemistry and mechanochemistry .
Results or Outcomes
The focus is on compounds/scaffolds that possess biological/pharmacophoric properties .
Synthesis of 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Summary of Application
This compound is used in the synthesis of 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole .
Methods of Application
The method involves reactions of 3-bromo-1-(trimethylsilyl)prop-1-yne with other organic compounds .
Results or Outcomes
The result is the efficient and selective synthesis of 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole .
Use as a Protecting Group
Summary of Application
Trimethylsilyl groups, such as the one in 3-Bromo-1-(trimethylsilyl)-1-propyne, are commonly used as protecting groups for hydroxyl groups in organic compounds .
Methods of Application
These protecting groups work by creating a trimethylsilyl ether, which is chemically inert. Other functional groups present in the organic compound can undergo reactions and then the trimethylsilyl group is removed with the hydroxyl group intact .
Results or Outcomes
The use of trimethylsilyl as a protecting group allows for the successful completion of reactions in compounds with multiple highly reactive functional groups .
Use as a Leaving Group
Summary of Application
Trimethylsilyl groups, such as the one in 3-Bromo-1-(trimethylsilyl)-1-propyne, are commonly used as leaving groups in organic reactions .
Methods of Application
These leaving groups work by creating a trimethylsilyl ether, which is chemically inert. Other functional groups present in the organic compound can undergo reactions and then the trimethylsilyl group is removed .
Results or Outcomes
The use of trimethylsilyl as a leaving group allows for the successful completion of reactions in compounds with multiple highly reactive functional groups .
安全和危害
未来方向
The use of 3-Bromo-1-(trimethylsilyl)-1-propyne in the synthesis of functionalized vinylsilanes suggests potential applications in the development of new synthetic methods . Additionally, the use of trimethylsilyl as a protecting group in organic synthesis indicates its potential utility in the synthesis of complex organic molecules .
属性
IUPAC Name |
3-bromoprop-1-ynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrSi/c1-8(2,3)6-4-5-7/h5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPRPFRDVCCCHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349040 | |
| Record name | 3-Bromo-1-(trimethylsilyl)-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(trimethylsilyl)-1-propyne | |
CAS RN |
38002-45-8 | |
| Record name | (3-Bromo-1-propyn-1-yl)trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1-(trimethylsilyl)-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















